Cas no 823-19-8 (3-hydroxycyclohexan-1-one)

3-Hydroxycyclohexan-1-one is a cyclic ketone derivative featuring a hydroxyl group at the 3-position, making it a versatile intermediate in organic synthesis. Its structure enables applications in pharmaceuticals, agrochemicals, and fine chemicals, particularly as a precursor for chiral building blocks and functionalized cyclohexane derivatives. The compound's reactivity allows for selective modifications, including oxidation, reduction, and substitution reactions, facilitating the synthesis of complex molecular frameworks. Its stability under standard conditions and compatibility with common solvents enhance its utility in laboratory and industrial settings. The presence of both hydroxyl and carbonyl functionalities offers opportunities for further derivatization, making it valuable for researchers and manufacturers seeking tailored cyclohexane-based compounds.
3-hydroxycyclohexan-1-one structure
3-hydroxycyclohexan-1-one structure
Product Name:3-hydroxycyclohexan-1-one
CAS No:823-19-8
MF:C6H10O2
MW:114.142402172089
MDL:MFCD21338523
CID:694872
PubChem ID:439950
Update Time:2025-09-28

3-hydroxycyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone, 3-hydroxy-
    • 3-hydroxycyclohexan-1-one
    • 3-Hydroxycyclohexanone
    • 3-hydroxy-1-cyclohexanone
    • 3-hydroxy-cyclohexan-1-one
    • 3-Hydroxy-cyclohexanon
    • Cyclohexanone,3-hydroxy
    • rac-3-hydroxycyclohexanone
    • 3-Hydroxy-cyclohexanone
    • 3-Hydroxycyclohexanone (ACI)
    • P16037
    • (3R)-3-hydroxycyclohexanone
    • Q27102476
    • SB23108
    • DTXCID50282551
    • (3S)-3-hydroxycyclohexan-1-one
    • EN300-112586
    • DTXSID50331457
    • SY047680
    • CS-0051335
    • AKOS015906744
    • 166019-39-2
    • AB87578
    • MFCD21338523
    • 823-19-8
    • CHEBI:17611
    • AS-53066
    • SCHEMBL638389
    • C03228
    • MDL: MFCD21338523
    • Inchi: 1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2
    • InChI Key: TWEVQGUWCLBRMJ-UHFFFAOYSA-N
    • SMILES: O=C1CC(O)CCC1

Computed Properties

  • Exact Mass: 114.06800
  • Monoisotopic Mass: 114.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 98.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.30000
  • LogP: 0.49040

3-hydroxycyclohexan-1-one Customs Data

  • HS CODE:2914400090
  • Customs Data:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

3-hydroxycyclohexan-1-one Pricemore >>

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3-hydroxycyclohexan-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Benzeneselenol, sodium salt (1:1) Solvents: Ethanol
Reference
Organoselenium-mediated reduction of α,β-epoxy ketones to β-hydroxy ketones: a new access to inter- and intramolecular aldols
Miyashita, Masaaki; et al, Tetrahedron Letters, 1987, 28(37), 4293-6

Production Method 2

Reaction Conditions
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Reference
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; et al, Organic Reactions (Hoboken, 2007, 69, 1-346

Production Method 3

Reaction Conditions
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Reference
Efficient desymmetrization of 1,2 and 1,3 diols by dimethyldioxirane
Bovicelli, Paolo; et al, Tetrahedron Letters, 1995, 36(17), 3031-4

Production Method 4

Reaction Conditions
1.1 Reagents: Water Catalysts: Cyclohexanone ,  Oxalic acid ,  Palladium (complex with wool) Solvents: Ethanol ;  24 h, 70 °C
Reference
Highly effective hydration of olefins using a wool-palladium complex as a catalyst
Wang, Xin; et al, Polymers for Advanced Technologies, 2006, 17(3), 163-167

Production Method 5

Reaction Conditions
1.1 Reagents: Water Catalysts: L-Lysine ;  24 h, pH 7, 40 °C
Reference
On the Michael Addition of Water to α,β-Unsaturated Ketones Using Amino Acids
Resch, Verena; et al, European Journal of Organic Chemistry, 2013, 2013(34), 7697-7704

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane
Reference
Pyridinium ions adjacent to oxirane rings: useful intermediates for the stereospecific synthesis of β-hydroxy ketones
Al-Abed, Yousef; et al, Angewandte Chemie, 1996, 35(5), 523-4

Production Method 7

Reaction Conditions
1.1 Catalysts: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
TBD-catalyzed direct 5- and 6-enolexo aldolization of ketoaldehydes
Ghobril, Cynthia; et al, European Journal of Organic Chemistry, 2008, (24), 4104-4108

Production Method 8

Reaction Conditions
Reference
Product class 1: aliphatic and alicyclic ketones (excluding cyclobutanones and cyclopropanones)
Vogel, P., Science of Synthesis, 2005, 26, 13-38

Production Method 9

Reaction Conditions
Reference
Microbiological oxidations
, United Kingdom, , ,

Production Method 10

Reaction Conditions
Reference
Biotransformation of hydrocarbons and related compounds by whole organism suspensions of methane-grown Methylosinus trichosporium OB 3b
Higgins, I. J.; et al, Biochemical and Biophysical Research Communications, 1979, 89(2), 671-7

Production Method 11

Reaction Conditions
1.1 Reagents: Bromous acid, sodium salt (1:1) Catalysts: Copper sulfate Solvents: Water
Reference
Studies on bromite. IX. Oxidation of secondary alcohols with sodium bromite in the alkaline aqueous solution added with metal ions
Kageyama, Toshifumi; et al, Nippon Kagaku Kaishi, 1986, (6), 792-5

Production Method 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Vanadyl acetylacetonate Solvents: Ethanol
Reference
Tertiary cyclopropanol systems as synthetic intermediates: novel ring-cleavage of tertiary cyclopropanol systems using vanadyl acetylacetonate
Kirihara, Masayuki; et al, Chemical Communications (Cambridge), 1998, (16), 1691-1692

Production Method 13

Reaction Conditions
1.1 Reagents: Tributylstannane Catalysts: 1,1′,1′′-Phosphinylidynetris[piperidine] ,  Tributyltin iodide Solvents: Tetrahydrofuran
Reference
Chemo- and regioselective reductions of functionalized epoxides by Bu3SnH/Bu3SnI-phosphine oxide
Kawakami, Takayo; et al, Tetrahedron Letters, 1995, 36(51), 9357-60

Production Method 14

Reaction Conditions
1.1 Reagents: Borate(1-), (benzeneselenolato)triethoxy-, sodium (1:1), (T-4-)- Solvents: Ethanol
1.2 Solvents: Ethyl acetate
Reference
The organoselenium-mediated reduction of α,β-epoxy ketones, α,β-epoxy esters, and their congeners to β-hydroxy carbonyl compounds: novel methodologies for the synthesis of aldols and their analogs
Miyashita, Masaaki; et al, Tetrahedron, 1997, 53(37), 12469-12486

Production Method 15

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane
Reference
A Versatile and Highly Selective Hypervalent Iodine(III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds
De Mico, Antonella; et al, Journal of Organic Chemistry, 1997, 62(20), 6974-6977

Production Method 16

Reaction Conditions
1.1 Reagents: Water Catalysts: Chromium chloride (CrCl3) Solvents: Acetonitrile ;  24 h, 80 °C
Reference
Chromium(III)-Catalyzed Addition of Water and Alcohol to α,β-Unsaturated Ketones for the Synthesis of β-Hydroxyl and β-Alkoxyl Ketones in Aqueous Media
Yun, Jin-Jin; et al, Journal of Organic Chemistry, 2018, 83(18), 10898-10907

Production Method 17

Reaction Conditions
1.1 Reagents: Silica Catalysts: Pyridinium p-toluenesulfonate Solvents: Water ;  3 min
Reference
Mild microwave-assisted hydrolysis of acetals under solvent-free conditions
He, Yanhong; et al, Synthetic Communications, 2004, 34(22), 4153-4158

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ;  10 min, rt
Reference
Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds
Molander, Gary A.; et al, Advanced Synthesis & Catalysis, 2013, 355(14-15), 3037-3057

Production Method 19

Reaction Conditions
1.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
Reference
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile
Reference
Reductive Oxa Ring Opening of 7-Oxabicyclo[2.2.1]heptan-2-ones. Synthesis of C-α-Galactosides of Carbapentopyranoses
Cossy, Janine; et al, Journal of Organic Chemistry, 1995, 60(26), 8351-9

Production Method 21

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile
Reference
Radical anion ring opening reactions via photochemically induced electron transfer
Cossy, J.; et al, Tetrahedron Letters, 1991, 32(10), 1315-16

Production Method 22

Reaction Conditions
1.1 Catalysts: Zirconium phosphate (Zr(HPO4)2) ,  Palladium, compd. with ruthenium (4.85:0.15) ;  1 h, 1 MPa, 120 °C
Reference
Selective hydrogenation of phenol to cyclohexanone over small amount of Ru-promoted Pd/ZrHP catalysts
Wang, Zixuan; et al, Applied Catalysis, 2023, 657,

Production Method 23

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 12-Tungstophosphoric acid ,  Palladium Solvents: Dichloromethane ;  3 h, 1 MPa, 80 °C
Reference
Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/C-Heteropoly Acid Catalyst in the Liquid Phase
Liu, Shiwei ; et al, Catalysis Letters, 2019, 149(9), 2383-2389

Production Method 24

Reaction Conditions
Reference
Biotransformation of hydrocarbons and related compounds by whole organism suspensions of methane-grown Methylosinus trichosporium OB 3b
Higgins, I. J.; et al, Biochemical and Biophysical Research Communications, 1979, 89(2), 671-7

Production Method 25

Reaction Conditions
Reference
Microbiological oxidations
, United Kingdom, , ,

Production Method 26

Reaction Conditions
1.1 Solvents: Toluene ;  6 h, rt
2.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
Reference
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

Production Method 27

Reaction Conditions
1.1 Solvents: Benzene-d6 ;  2 h, rt
2.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
Reference
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

Production Method 28

Reaction Conditions
1.1 Solvents: Toluene-d8 ;  -78 °C; -70 °C; -70 °C → -50 °C
2.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
Reference
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

Production Method 29

Reaction Conditions
1.1 Solvents: Diethyl ether ;  1 h, rt
2.1 Solvents: Benzene-d6 ;  2 h, rt
3.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
Reference
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

Production Method 30

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Vanadyl acetylacetonate Solvents: Ethanol ;  20 h, rt
Reference
Fragmentation of tertiary cyclopropanol compounds catalyzed by vanadyl acetylacetonate
Kirihara, Masayuki; et al, Tetrahedron, 2005, 61(20), 4831-4839

3-hydroxycyclohexan-1-one Raw materials

3-hydroxycyclohexan-1-one Preparation Products

3-hydroxycyclohexan-1-one Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:823-19-8)3-Hydroxycyclohexanone
Order Number:LE3722
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:44
Price ($):discuss personally
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Amadis Chemical Company Limited
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(CAS:823-19-8)3-hydroxycyclohexan-1-one
Order Number:A944556
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:50
Price ($):281.0/983.0
Email:sales@amadischem.com

Additional information on 3-hydroxycyclohexan-1-one

3-Hydroxycyclohexan-1-one (CAS No. 823-19-8): A Versatile Cyclic Ketone with Broad Applications

3-Hydroxycyclohexan-1-one (CAS No. 823-19-8), also known as 3-hydroxycyclohexanone or 1,3-cyclohexanedione monohydrate, is an important organic compound belonging to the class of cyclic ketones. This white to off-white crystalline powder has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications in pharmaceuticals, fragrances, and specialty chemicals.

The molecular structure of 3-hydroxycyclohexan-1-one features a six-membered cyclohexane ring with a hydroxyl group at position 3 and a carbonyl group at position 1. This specific arrangement gives the molecule interesting reactivity patterns that make it valuable for various synthetic transformations. Researchers have particularly focused on its role as a building block in the synthesis of more complex molecules, especially in the development of novel pharmaceutical intermediates.

In the pharmaceutical industry, 3-hydroxycyclohexanone serves as a key intermediate for the production of several important drugs. Its ability to undergo selective oxidation, reduction, and substitution reactions makes it particularly useful in medicinal chemistry. Recent studies have explored its potential in developing new anti-inflammatory and antimicrobial agents, aligning with current healthcare trends focusing on antibiotic resistance and chronic inflammation management.

The fragrance and flavor industry extensively utilizes 3-hydroxycyclohexan-1-one due to its pleasant odor characteristics. It contributes to the formulation of various perfumes, cosmetics, and food flavorings. With the growing demand for natural and sustainable ingredients in personal care products, researchers are investigating greener synthesis methods for this compound to meet eco-conscious consumer preferences.

From a chemical perspective, 823-19-8 exhibits interesting physical properties. It has a melting point range of 80-85°C and is moderately soluble in water and most organic solvents. These characteristics make it suitable for diverse industrial processes. The compound's stability under normal conditions and its relatively low toxicity profile contribute to its widespread use across different sectors.

Recent advancements in synthetic methodology have focused on more efficient production routes for 3-hydroxycyclohexanone. Catalytic processes using environmentally friendly catalysts have gained particular attention, reflecting the chemical industry's shift toward sustainable practices. These developments address common search queries about "green chemistry alternatives" and "sustainable chemical production" that dominate current scientific discourse.

The analytical characterization of 3-hydroxycyclohexan-1-one typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure product purity and quality control, which are critical factors for industrial applications. Quality specifications for pharmaceutical-grade material are particularly stringent, often requiring purity levels above 99%.

Market trends indicate growing demand for 823-19-8, driven primarily by expansion in the pharmaceutical and personal care sectors. Industry analysts project steady growth in consumption, particularly in emerging economies where healthcare infrastructure and disposable incomes are rising. This aligns with frequent searches for "chemical market trends" and "specialty chemicals growth projections."

Storage and handling of 3-hydroxycyclohexanone require standard laboratory precautions. The compound should be kept in tightly sealed containers away from strong oxidizers and stored in cool, dry conditions. While not classified as hazardous under normal circumstances, proper personal protective equipment is recommended when handling the material in industrial quantities.

Research into novel applications of 3-hydroxycyclohexan-1-one continues to expand. Recent studies have explored its potential in material science, particularly in the development of specialty polymers and coatings. These investigations respond to industry needs for advanced materials with specific performance characteristics, a topic frequently searched in scientific and engineering communities.

The global supply chain for 823-19-8 includes several established manufacturers and distributors, primarily located in North America, Europe, and Asia. Quality variations exist among different suppliers, prompting frequent searches for "reliable 3-hydroxycyclohexanone suppliers" and "quality specifications for CAS 823-19-8." Buyers are advised to verify certificates of analysis and regulatory compliance documents when sourcing this material.

From a regulatory standpoint, 3-hydroxycyclohexanone is generally regarded as safe when used as intended. However, specific applications may require compliance with regional chemical regulations such as REACH in Europe or TSCA in the United States. These compliance aspects generate significant search traffic from professionals in chemical manufacturing and product formulation.

Future research directions for 3-hydroxycyclohexan-1-one include exploring its biological activities and potential therapeutic applications. Some preliminary studies suggest interesting pharmacological properties that warrant further investigation. Such developments would align with current trends in drug discovery and personalized medicine, topics that dominate healthcare-related searches.

In conclusion, 3-hydroxycyclohexanone (CAS No. 823-19-8) represents a versatile and valuable chemical with diverse industrial applications. Its importance in pharmaceutical synthesis, fragrance formulation, and specialty chemical production ensures continued relevance in the chemical industry. Ongoing research into novel applications and sustainable production methods promises to further expand its utility in response to evolving market needs and technological advancements.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:823-19-8)3-Hydroxycyclohexanone
LE3722
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:823-19-8)3-hydroxycyclohexan-1-one
A944556
Purity:99%/99%
Quantity:1g/5g
Price ($):281.0/983.0
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